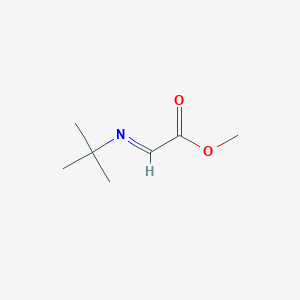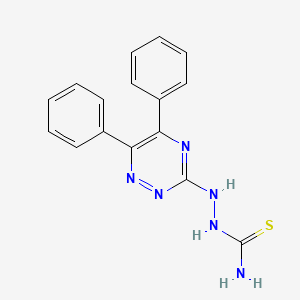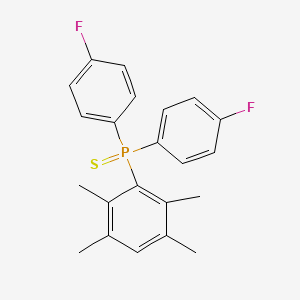![molecular formula C14H20O2Si B14314873 Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate CAS No. 106046-48-4](/img/structure/B14314873.png)
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate is an organosilicon compound that features a silyl group attached to a butenoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate typically involves the reaction of a silyl chloride with an appropriate ester under basic conditions. One common method involves the use of dimethylphenylsilyl chloride and methyl 2-methylbut-3-enoate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silyl groups.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the lipophilicity of pharmaceutical compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism by which Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the stability and lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl ether.
Tert-butyldimethylsilyl derivatives: Compounds such as tert-butyldimethylsilyl chloride and tert-butyldimethylsilyl ether.
Phenylsilyl derivatives: Compounds like phenylsilyl chloride and phenylsilyl ether.
Uniqueness
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate is unique due to the presence of both a silyl group and an ester group in its structure. This combination allows for a wide range of chemical modifications and applications. The phenyl group attached to the silicon atom also imparts additional stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
| 106046-48-4 | |
分子式 |
C14H20O2Si |
分子量 |
248.39 g/mol |
IUPAC 名称 |
methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate |
InChI |
InChI=1S/C14H20O2Si/c1-6-14(2,13(15)16-3)17(4,5)12-10-8-7-9-11-12/h6-11H,1H2,2-5H3 |
InChI 键 |
XFRKHXUIJRQJGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)(C(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/no-structure.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)


![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)

![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)

![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)

